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Compound of Interest

Compound Name: [benzoyl(ethoxy)amino] acetate

Cat. No.: B055209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction and Structural Interpretation
The chemical name "[benzoyl(ethoxy)amino] acetate" is not systematically defined and does

not correspond to a readily identifiable compound in chemical literature databases. This guide

therefore addresses the elucidation of the most plausible chemical structure derived from this

name and outlines a comprehensive strategy for its synthesis and characterization.

Based on standard chemical nomenclature, the name can be deconstructed as follows:

Acetate: This suggests either an acetate salt or an ethyl acetate ester derivative. Given the

context of organic synthesis, an ester is a highly probable interpretation.

[benzoyl(ethoxy)amino]: This core fragment suggests a substituted amino group. Specifically,

a nitrogen atom bonded to:

A benzoyl group (C₆H₅CO-)

An ethoxy group (-OCH₂CH₃)

Combining these fragments, the most chemically sound interpretation is ethyl 2-

(benzoyl(ethoxy)amino)acetate. This structure represents a derivative of the amino acid

glycine, where the nitrogen atom is N-acylated with a benzoyl group and N-alkoxylated with an

ethoxy group, and the carboxylic acid is esterified with ethanol.
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Proposed Structure:

IUPAC Name: ethyl 2-(benzoyl(ethoxy)amino)acetate

Molecular Formula: C₁₃H₁₇NO₄

Molecular Weight: 251.28 g/mol

Chemical Structure: (A placeholder image, as I cannot generate images directly. The

structure has a central nitrogen atom bonded to a benzoyl group, an ethoxy group, and a

methylene group which is in turn bonded to an ethyl ester group).

This guide will now detail a proposed synthetic route and the analytical methods required to

confirm the identity of this target molecule.

Proposed Synthetic Pathway
The synthesis of ethyl 2-(benzoyl(ethoxy)amino)acetate can be envisioned as a multi-step

process starting from glycine ethyl ester. The following diagram illustrates the proposed

synthetic workflow.
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Caption: Proposed synthetic pathway for ethyl 2-(benzoyl(ethoxy)amino)acetate.

Proposed Methods for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the

synthesized molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy will be the primary tools for elucidating the molecular

structure.
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Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and

elemental composition of the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy will be used to identify the key functional groups present in the molecule.

The logical workflow for the structural elucidation process is depicted in the following diagram.
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Caption: Workflow for the structural elucidation of the target molecule.
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for ethyl 2-

(benzoyl(ethoxy)amino)acetate based on analysis of structurally similar compounds and

established spectroscopic principles[1][2][3][4].

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 7.4 m 5H
Aromatic protons

(benzoyl group)

~ 4.2 q 2H -OCH₂CH₃ (ester)

~ 4.0 q 2H
-OCH₂CH₃

(ethoxyamino)

~ 4.1 s 2H -NCH₂CO-

~ 1.3 t 3H -OCH₂CH₃ (ester)

~ 1.2 t 3H
-OCH₂CH₃

(ethoxyamino)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2022000100095
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/13-C%20NMR%20Chemical%20Shift%20Table.pdf
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~ 170 C=O (ester)

~ 168 C=O (amide)

~ 135 - 128 Aromatic carbons

~ 65 -OCH₂CH₃ (ethoxyamino)

~ 61 -OCH₂CH₃ (ester)

~ 50 -NCH₂CO-

~ 15 -OCH₂CH₃ (ethoxyamino)

~ 14 -OCH₂CH₃ (ester)

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data

Ion Calculated m/z

[M+H]⁺ 252.1230

[M+Na]⁺ 274.1049

Experimental Protocols
Proposed Synthesis of Ethyl 2-
(benzoyl(ethoxy)amino)acetate
This protocol is adapted from established methods for the synthesis of N-acyl amino esters[1].

Step 1: Synthesis of N-Hydroxyglycine ethyl ester

Dissolve glycine ethyl ester hydrochloride in aqueous HCl.

Cool the solution to 0 °C in an ice bath.

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5

°C.
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Stir the reaction mixture at 0 °C for 2 hours.

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Step 2: Synthesis of N-Benzoyl-N-hydroxyglycine ethyl ester

Dissolve N-hydroxyglycine ethyl ester in dichloromethane.

Add pyridine as a base.

Cool the mixture to 0 °C and add benzoyl chloride dropwise.

Allow the reaction to warm to room temperature and stir for 12 hours.

Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 2-(benzoyl(ethoxy)amino)acetate

Suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert

atmosphere.

Add a solution of N-benzoyl-N-hydroxyglycine ethyl ester in THF dropwise at 0 °C.

Stir the mixture for 30 minutes at 0 °C.

Add ethyl iodide and stir the reaction at room temperature for 24 hours.

Quench the reaction carefully with water.

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium

sulfate.
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Concentrate the organic layer under reduced pressure and purify the final product by column

chromatography.

Spectroscopic Characterization Protocols
5.2.1 NMR Spectroscopy

Dissolve approximately 10 mg of the purified product in 0.6 mL of deuterated chloroform

(CDCl₃).

Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

Process the spectra using appropriate software and assign the peaks based on their

chemical shifts, multiplicities, and integration values.

5.2.2 High-Resolution Mass Spectrometry (HRMS)

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Infuse the solution into an electrospray ionization (ESI) source coupled to a time-of-flight

(TOF) or Orbitrap mass analyzer.

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺

adducts.

Determine the elemental composition from the accurate mass measurement.

5.2.3 Infrared (IR) Spectroscopy

Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR)

spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Identify the characteristic absorption bands for the key functional groups (e.g., C=O of the

ester and amide, C-O, and C-N bonds).

Conclusion
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This technical guide provides a comprehensive framework for the structural elucidation of "

[benzoyl(ethoxy)amino] acetate," interpreted as ethyl 2-(benzoyl(ethoxy)amino)acetate. The

proposed synthetic pathway and detailed analytical protocols offer a clear roadmap for

researchers to synthesize and unambiguously confirm the structure of this novel compound.

The predictive spectroscopic data serves as a benchmark for the experimental results,

facilitating a confident structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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